3-(4-Chlorophenoxy)propanenitrile
Overview
Description
3-(4-Chlorophenoxy)propanenitrile (CPCPN) is a synthetic organic compound that is used in various scientific research applications. It is a relatively new compound, first synthesized in the late 1990s, and has since been studied extensively in a variety of scientific disciplines.
Scientific Research Applications
Theoretical Studies and Molecular Analysis
- A theoretical study involving compounds similar to 3-(4-Chlorophenoxy)propanenitrile, such as 3-chloro-, 3-hydroxy-, 3-mercapto-, and 3-amino-propanenitrile, focused on their stabilities and geometrical trends. These were analyzed in terms of intramolecular hydrogen bonds and anomeric interactions, contributing to the understanding of their chemical behavior (Fernández, Vázquez, & Ríos, 1992).
Electrosynthesis and Chemical Transformations
- A study on the electrosynthesis of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a related compound, showed that this type of synthesis could be useful for functionalizing molecules similar to this compound. The study highlights the potential of electrochemical methods in modifying such compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Catalysis and Polymerization
- In another research, 3-(9H-Carbazol-9-yl)propanenitrile, a variant of this compound, was polymerized on platinum electrodes. The study of its electro-polymerization offers insights into the potential applications of this compound in creating electrically active polymers (Elamin, Hashim, & Mohammed, 2021).
Applications in Safe Electrolytes for Batteries
- A mixture containing a variant of this compound was introduced as a safe electrolyte for lithium-ion batteries. This highlights its potential role in enhancing the safety and performance of battery technology (Liu et al., 2016).
Antimicrobial and Antifungal Properties
- A compound closely related to this compound demonstrated antibacterial and antifungal effects, suggesting possible antimicrobial applications for this compound (Sivakumar et al., 2021).
Conformational and Spectroscopic Analysis
- Studies involving the conformational analysis of similar organosilicon compounds, including propanenitriles, provide insights into the structural and physical properties of this compound. These studies are crucial for understanding its behavior in different chemical environments (Jenneskens et al., 1989, 2010).
Properties
IUPAC Name |
3-(4-chlorophenoxy)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEZBXFEROYDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196738 | |
Record name | Propionitrile, 3-(p-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46125-42-2 | |
Record name | Propionitrile, 3-(p-chlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046125422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(p-Chlorophenoxy)propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propionitrile, 3-(p-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.